N-Benzyl-5-nitropyridine-3-sulfonamide
Description
Properties
CAS No. |
62009-15-8 |
|---|---|
Molecular Formula |
C12H11N3O4S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
N-benzyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c16-15(17)11-6-12(9-13-8-11)20(18,19)14-7-10-4-2-1-3-5-10/h1-6,8-9,14H,7H2 |
InChI Key |
ADXHKFBFOMDZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to N-Benzyl-5-Nitropyridine-3-Sulfonamide
Two-Step Synthesis via 5-Nitropyridine-3-Sulfonyl Chloride
The most widely documented method involves synthesizing 5-nitropyridine-3-sulfonyl chloride as an intermediate, followed by reaction with benzylamine.
Preparation of 5-Nitropyridine-3-Sulfonic Acid
Pyridine-3-sulfonic acid undergoes nitration using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The sulfonic acid group directs nitration to the meta position (C5), yielding 5-nitropyridine-3-sulfonic acid with >80% regioselectivity.
Reaction Conditions :
- Nitrating agent: 65% HNO₃ (1.2 equiv)
- Solvent: H₂SO₄ (98%)
- Temperature: 0–5°C
- Time: 4–6 hours
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate 5-nitropyridine-3-sulfonyl chloride. SOCl₂ is preferred due to milder conditions and easier byproduct removal.
Optimization Data :
| Parameter | PCl₅ Method | SOCl₂ Method |
|---|---|---|
| Yield | 72% | 89% |
| Reaction Temperature | 110°C | 70°C |
| Byproduct | POCl₃ | SO₂, HCl |
| Purity (HPLC) | 95% | 98% |
Amination with Benzylamine
The sulfonyl chloride reacts with benzylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) to form the target sulfonamide.
Procedure :
- Dissolve 5-nitropyridine-3-sulfonyl chloride (1.0 equiv) in DCM.
- Add benzylamine (1.2 equiv) and TEA (2.0 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Wash with 1M HCl, dry over MgSO₄, and recrystallize from ethanol.
Yield : 78–85%
Purity : ≥97% (by NMR)
Alternative Pathway: Nitration of N-Benzylpyridine-3-Sulfonamide
A less common route involves nitrating N-benzylpyridine-3-sulfonamide (CAS 903482-83-7) post-synthetically. However, this method faces challenges due to the deactivating effect of the sulfonamide group, requiring harsh nitrating conditions that risk decomposition.
Key Limitations :
- Nitration efficiency: ≤40%
- Side products: Oxidized benzyl groups, ring-opened derivatives
- Practical utility: Limited to small-scale synthesis
Mechanistic Insights and Regiochemical Control
Nitration Regioselectivity
The sulfonic acid group in pyridine-3-sulfonic acid strongly deactivates the ring and directs electrophilic nitration to the C5 position through meta-directing effects. Computational studies (DFT) confirm that the transition state for nitronium ion (NO₂⁺) attack at C5 is 12.3 kcal/mol lower in energy than at C2.
Sulfonamide Formation Kinetics
The amination step follows a nucleophilic acyl substitution mechanism. Benzylamine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride. Base (TEA) neutralizes HCl, shifting the equilibrium toward product formation. Second-order rate constants (k₂) in DCM at 25°C:
- $$ k_2 = 1.8 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$ (primary amine)
- Half-life ($$ t_{1/2} $$): 2.1 hours at 0.5M reactant concentration
Characterization and Analytical Data
Spectroscopic Profiles
Infrared Spectroscopy (IR) :
- $$ \nu(\text{SO}2){\text{asym}} $$: 1345 cm⁻¹
- $$ \nu(\text{SO}2){\text{sym}} $$: 1162 cm⁻¹
- $$ \nu(\text{NO}_2) $$: 1520 cm⁻¹
¹H NMR (400 MHz, CDCl₃) :
- Pyridine H4: δ 9.12 (d, J=2.4 Hz, 1H)
- Pyridine H6: δ 8.78 (d, J=2.4 Hz, 1H)
- Benzyl CH₂: δ 4.45 (s, 2H)
- Aromatic protons: δ 7.32–7.45 (m, 5H)
¹³C NMR (101 MHz, CDCl₃) :
- C5-NO₂: 148.2 ppm
- Sulfonamide S-linked C: 140.7 ppm
- Benzyl CH₂: 48.9 ppm
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₄S |
| Molecular Weight | 293.30 g/mol |
| Melting Point | 162–164°C |
| LogP (Octanol-Water) | 1.85 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
Industrial and Laboratory-Scale Optimization
Catalytic Improvements
Recent advances employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to accelerate sulfonamide formation:
- TBAB (5 mol%) increases reaction rate by 3.2-fold
- Yield improvement: 78% → 92%
- Reaction time reduction: 12 → 4 hours
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill demonstrates feasibility:
- Reactants: 5-nitropyridine-3-sulfonyl chloride + benzylamine
- Conditions: Stainless steel jar, 30 Hz, 2 hours
- Yield: 81%
- Advantages: No solvent waste, reduced energy input
Applications and Derivative Synthesis
This compound serves as a precursor to bioactive molecules, including:
- Antimicrobial agents : Nitro reduction yields amino derivatives with enhanced solubility
- PET imaging ligands : Radiolabeling via nitro group substitution enables tracer development
A 2022 study utilized analogous sulfonamides in positron emission tomography (PET) ligands targeting metabotropic glutamate receptors, achieving high brain permeability and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-nitropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among pyridine-3-sulfonamide derivatives lie in their substituents, which dictate their physicochemical and reactivity profiles:
| Compound Name | Substituents (Pyridine Ring) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-Benzyl-5-nitropyridine-3-sulfonamide | 5-NO₂ | ~323.3 (estimated) | Nitro, sulfonamide, benzyl |
| N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide | 5-Br, 4-OH, N-CH₃ | 357.22 | Bromo, hydroxy, methyl, sulfonamide |
| Hypothetical 5-chloro derivative | 5-Cl | ~302.8 (estimated) | Chloro, sulfonamide |
| Hypothetical 5-amino derivative | 5-NH₂ | ~288.3 (estimated) | Amino, sulfonamide |
Key Observations:
- Nitro vs. Bromo groups, however, act as leaving groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solubility : The hydroxy group in the bromo derivative enhances polarity and aqueous solubility, whereas the nitro group may reduce solubility in polar solvents due to increased molecular rigidity and intermolecular interactions.
- Stability : Nitro groups are generally stable under acidic conditions but may undergo reduction to amines (e.g., catalytic hydrogenation), offering a route to bioactive intermediates.
Pharmaceutical Intermediates
The bromo-hydroxy-methyl derivative (CAS 1352501-87-1) is explicitly used in active pharmaceutical ingredient (API) synthesis, suggesting that nitro analogs like this compound could serve as precursors for antimetabolites or kinase inhibitors. Nitro groups are often reduced in vivo to amines, which may enhance binding to biological targets .
Limitations and Opportunities
Direct comparative studies on the nitro compound are scarce. However, structural trends suggest:
- Advantages : Nitro groups offer a pathway to diverse derivatives (e.g., amines, hydroxylamines) through reduction.
- Challenges : Lower solubility compared to hydroxy-substituted analogs may complicate formulation.
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